N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

Glucocorticoid Receptor Modulation Structure-Activity Relationship NF-κB Transrepression

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide (CAS 946334-01-6) is a synthetic small molecule belonging to the N-acyl-6-sulfonamide-tetrahydroquinoline class, characterized by a 1-benzoyl-tetrahydroquinoline core and a 3,4-dimethoxybenzenesulfonamide moiety at the 6-position. This class has been systematically optimized as non-steroidal selective glucocorticoid receptor modulators (SGRMs), with several analogues demonstrating potent NF-κB transrepression activity while lacking transactivation, indicating therapeutic potential in inflammatory and autoimmune diseases.

Molecular Formula C24H24N2O5S
Molecular Weight 452.5 g/mol
CAS No. 946334-01-6
Cat. No. B6561226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide
CAS946334-01-6
Molecular FormulaC24H24N2O5S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C24H24N2O5S/c1-30-22-13-11-20(16-23(22)31-2)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
InChIKeyBQSLONDGEVSXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946334-01-6: A Chemically Distinct N-Benzoyl-6-sulfonamide-tetrahydroquinoline SGRM Candidate for Inflammatory Disease Research


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide (CAS 946334-01-6) is a synthetic small molecule belonging to the N-acyl-6-sulfonamide-tetrahydroquinoline class, characterized by a 1-benzoyl-tetrahydroquinoline core and a 3,4-dimethoxybenzenesulfonamide moiety at the 6-position . This class has been systematically optimized as non-steroidal selective glucocorticoid receptor modulators (SGRMs), with several analogues demonstrating potent NF-κB transrepression activity while lacking transactivation, indicating therapeutic potential in inflammatory and autoimmune diseases [1]. The compound is cataloged in screening libraries and is primarily used as a research tool in medicinal chemistry and drug discovery programs targeting nuclear receptors.

Why N-Benzoyl-6-sulfonamide-tetrahydroquinoline Analogs Cannot Be Freely Substituted in SGRM Research


Within the N-acyl-6-sulfonamide-tetrahydroquinoline series, even minor modifications to the sulfonamide substituent profoundly impact glucocorticoid receptor (GR) transrepression potency, selectivity, and in vivo efficacy. The extensive structure-activity relationship (SAR) study by Li et al. (2022) demonstrated that among 62 synthesized derivatives, the sulfonamide group was a critical determinant of biological activity; the lead compound B53 achieved an IC50 of 0.009 ± 0.001 μM for NF-κB transrepression, nearly 200-fold the potency of earlier analogues in the series [1]. The 3,4-dimethoxy substitution pattern present in CAS 946334-01-6 introduces distinct electronic and steric properties compared to the 5-chloro-2-methoxy-4-methyl motif found in the benchmark compound (Glucocorticoid receptor modulator 1, CAS 2868357-11-1) . Consequently, substituting one analog for another without empirical validation would ignore the documented, non-linear SAR of this scaffold, potentially leading to erroneous conclusions about structure-function relationships and confounding hit-to-lead optimization efforts.

Quantitative Evidence Guide: Differentiating CAS 946334-01-6 from Closest SGRM Analogs


Sulfonamide Substitution Pattern: 3,4-Dimethoxy vs. 5-Chloro-2-methoxy-4-methyl Drives Differential GR Transrepression Potency

The sulfonamide moiety is a primary driver of biological activity within the N-acyl-tetrahydroquinoline SGRM class. CAS 946334-01-6 possesses a 3,4-dimethoxybenzene sulfonamide, which is electronically and sterically distinct from the 5-chloro-2-methoxy-4-methylbenzene sulfonamide in the closest characterized analog, Glucocorticoid receptor modulator 1 (CAS 2868357-11-1). According to the foundational SAR study by Li et al., the benchmark compound B53 (which shares the same N-benzoyl-tetrahydroquinoline core but features a unique sulfonamide) achieved an NF-κB transrepression IC50 of 0.009 ± 0.001 µM, comparable to dexamethasone (IC50 = 0.005 ± 0.001 µM) [1]. Glucocorticoid receptor modulator 1 independently reports an NF-κB IC50 of 9 nM and an AP-1 IC50 of 130 nM . This evidence suggests that the dimethoxy substitution pattern in CAS 946334-01-6 may exhibit a distinct potency and selectivity profile, as it lacks the chlorine atom critical for the activity of the lead compound, making it a valuable probe for mapping the pharmacophore's electronic requirements.

Glucocorticoid Receptor Modulation Structure-Activity Relationship NF-κB Transrepression

Molecular Properties Comparison: Key Physicochemical Differentiation from the Lead Analog

CAS 946334-01-6 (C24H24N2O5S, MW 452.5 g/mol) is structurally differentiated from Glucocorticoid receptor modulator 1 (C24H23ClN2O4S, MW 470.97 g/mol) by the absence of chlorine and the presence of an additional oxygen atom in one methoxy group. This results in a lower molecular weight (ΔMW = -18.5 g/mol), a higher degree of saturation, and a distinct hydrogen bond donor/acceptor profile . According to the class SAR, increased polarity can influence metabolic stability; a related 2026 study on carbonyl migration from B53 demonstrated that such modifications can yield compounds with superior transrepression potency (IC50 NF-κB = 0.9 nM) relative to dexamethasone [1]. The 3,4-dimethoxy motif in CAS 946334-01-6 may similarly offer a unique metabolic and solubility profile compared to the halogenated comparator.

Physicochemical Properties Drug-likeness Lead Optimization

Regioisomeric Precision: 6-yl vs. 7-yl Substitution on the Tetrahydroquinoline Core

CAS 946334-01-6 is substituted at the 6-position of the tetrahydroquinoline ring, while a commercially available regioisomer exists with the identical sulfonamide at the 7-position (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide) . Although no direct comparative data are published, the foundational SGRM SAR study by Li et al. demonstrated that the geometry of the tetrahydroquinoline core is critical for binding to the GR passive antagonistic conformation; the 6-position is the established vector for optimal interaction with the receptor's ligand-binding domain [1]. Procurement of the 6-yl regioisomer ensures alignment with the experimentally validated pharmacophore, whereas the 7-yl isomer represents an untested geometric variant that may exhibit drastically reduced or no affinity for the target.

Regioisomerism Binding Affinity Selectivity

Benchmarking Against Dexamethasone: Understanding the Therapeutic Window of Non-Steroidal SGRMs

The ultimate value proposition of non-steroidal SGRMs is their ability to dissociate transrepression (anti-inflammatory) from transactivation (adverse metabolic effects). The class-leading compound B53 achieves this, exhibiting an NF-κB IC50 of 0.009 µM with no detectable transactivation activity, directly comparable to dexamethasone's IC50 of 0.005 µM but without the latter's side-effect burden [1]. While CAS 946334-01-6 has not been directly assayed, its structural membership in this optimized chemical series—sharing the critical N-benzoyl-6-sulfonamide-tetrahydroquinoline pharmacophore—positions it as a candidate for achieving a similar dissociation profile. In contrast, dexamethasone (a steroidal GR agonist) exhibits potent transactivation, leading to well-documented side effects including osteoporosis, hyperglycemia, and immunosuppression. This class-level advantage underscores the procurement value of non-steroidal tetrahydroquinoline SGRMs over steroidal alternatives for inflammation models where minimizing off-target effects is paramount.

Transrepression vs. Transactivation Therapeutic Index Side-effect Profile

High-Impact Research and Procurement Scenarios for CAS 946334-01-6


Mapping the Sulfonamide Pharmacophore of the Glucocorticoid Receptor for Selective Modulation

CAS 946334-01-6 serves as a crucial probe in systematic SAR studies aimed at mapping the electronic and steric requirements of the GR ligand-binding domain. By comparing the 3,4-dimethoxybenzene motif against the 5-chloro-2-methoxy-4-methyl motif (Glucocorticoid receptor modulator 1, IC50 NF-κB = 9 nM) or other sulfonamide variants from the Li et al. (2022) library [1], researchers can directly evaluate how changes in the aryl sulfonamide affect transrepression potency, selectivity versus other steroid receptors, and downstream anti-inflammatory efficacy. This is a precise, hypothesis-driven application that leverages the compound's structural uniqueness rather than relying on potency measurements alone.

In Vivo Efficacy Studies in Psoriasis or Dermatitis Models Using a Non-Steroidal SGRM Backbone

Preclinical research programs investigating inflammatory skin diseases can utilize this compound as a tool alongside established class controls. The lead compound B53 demonstrated significant relief of dermatitis in a mouse model via oral drug intervention, with a milder adverse effect profile compared to steroidal agonists [1]. CAS 946334-01-6, with its distinct sulfonamide, is suitable for comparative in vivo studies to assess whether the 3,4-dimethoxy substitution offers advantages in tissue distribution, local vs. systemic activity, or reduced skin atrophy risk—a known liability of topical glucocorticoids.

Chemical Biology Toolkit for NF-κB and AP-1 Pathway Dissection

The N-benzoyl-6-sulfonamide-tetrahydroquinoline class has validated activity against the NF-κB and AP-1 signaling pathways, with the lead comparator achieving IC50s of 9 nM and 130 nM, respectively [1]. CAS 946334-01-6 provides a structurally divergent tool compound to complement pathway interrogation. Its use in LPS-stimulated BV2 microglial cells or RAW 264.7 macrophage assays—systems where tetrahydroquinoline derivatives have been shown to inhibit inflammatory mediators and cell migration via NF-κB and JNK pathway suppression [2]—can help dissect the differential contribution of NF-κB versus AP-1 to the inflammatory response in a compound-specific manner.

Procurement as a Negative Control or Inactive Comparator in GR-Mediated Assays

Given the steep SAR documented for this scaffold, where even minor alterations to the sulfonamide can drastically reduce potency, CAS 946334-01-6 may fail to achieve nanomolar potency against NF-κB depending on how the 3,4-dimethoxy motif interacts with the GR binding pocket. In this scenario, the compound becomes a valuable negative control or 'weak binder' comparator for benchmarking more potent analogs like B53 (IC50 = 0.009 µM) [1]. This application scenario is scientifically rigorous and provides a clear procurement rationale even if the compound proves less active than its halogenated counterparts.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.